molecular formula C4H4N4O4 B063333 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid CAS No. 173167-32-3

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

Cat. No. B063333
M. Wt: 172.1 g/mol
InChI Key: PCLPZHBFAXIPQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid derivatives involves several key methods. For instance, energetic salts based on nitroiminotetrazole-containing acetic acid were synthesized from reactions involving ethyl aminoacetate hydrochloride, sodium hydroxide, and cyanogen azide, highlighting a pathway to nitroiminotetrazolate salts with significant energetic properties (Joo et al., 2012). Another approach includes the synthesis of coordination complexes with various metal salts, leading to structures with significant photoluminescent properties (Zhou, Huang, & Sun, 2009).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and spectroscopic methods has provided insights into the configurations of these compounds. Complexes with square-planar or octahedral metal centers were observed, showing a diverse range of network structures influenced by the coordination modes of the ligand and metal centers (Zhou, Huang, & Sun, 2009).

Scientific Research Applications

  • Pharmacological Applications :

    • Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid, have shown potential in exhibiting analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds can also serve as intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures (Salionov, 2015).
    • Benzimidazole acetic acid derivatives, associated with 1,2,4-triazole, have been investigated for their anti-tubercular and antimicrobial activities (Maste et al., 2011).
  • Material Science and Energetic Compounds :

    • Compounds containing the (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety, a variant of the 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid structure, may be of interest as energetic substances due to their good thermal stability and high calculated enthalpy of formation (Gulyaev et al., 2021).
  • Chemical Properties and Synthesis :

    • A metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a close relative of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid, has been developed. This method is atom economical, highly selective, and environmentally benign (Tortoioli et al., 2020).
    • Research on the reactivity of 3,5-bis-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole, which shares a structural motif with 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid, has led to the synthesis of various derivatives, highlighting the versatility of this chemical class (Sergievskii et al., 2005).

Safety And Hazards

The safety information for 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPZHBFAXIPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362835
Record name 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

CAS RN

173167-32-3
Record name 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 3
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 4
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 5
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 6
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

Citations

For This Compound
1
Citations
P Yin, MS Jean'ne - Advances in heterocyclic chemistry, 2017 - Elsevier
In this contribution, recent developments of azole-based high energy density materials are reviewed. A variety of azoles, eg, pyrazole, imidazole, triazole, and tetrazole, were used as …
Number of citations: 95 www.sciencedirect.com

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